molecular formula C20H25ClN4O B1667846 Bctc CAS No. 393514-24-4

Bctc

カタログ番号: B1667846
CAS番号: 393514-24-4
分子量: 372.9 g/mol
InChIキー: ROGUAPYLUCHQGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路および反応条件

BCTC の合成には、いくつかの重要なステップが含まれます。

    ピペラジンコアの形成: ピペラジンコアは、1-クロロ-3-クロロピリジンと1-tert-ブチル-4-ピペラジンカルボキサミドを制御された条件下で反応させることにより合成されます。

    カップリング反応: その後、ピペラジンコアは4-tert-ブチルフェニルイソシアネートとカップリングして、最終生成物である this compound を形成します。

反応条件には、通常、ジメチルスルホキシド (DMSO) などの有機溶媒の使用が含まれ、収率と純度を高くするために、温度と pH を注意深く制御する必要があります .

工業生産方法

This compound の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには以下が含まれます。

化学反応の分析

反応の種類

BCTC は、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から形成される主要な生成物には、官能基が修飾された this compound のさまざまな誘導体が含まれ、それらはさらなる研究開発に使用できます .

科学研究への応用

This compound は、以下を含む幅広い科学研究の応用範囲を持っています。

科学的研究の応用

Pain Management

Mechanism of Action
BCTC acts primarily as an antagonist to TRPV1 receptors, which are crucial in the sensation of pain and inflammation. By inhibiting these channels, this compound can effectively reduce pain responses associated with various conditions.

Case Studies and Findings

  • Nerve Injury Models : Research demonstrated that this compound significantly reduces tactile allodynia in rat models with sciatic nerve injury. The compound was administered post-surgery, leading to notable decreases in mechanical hypersensitivity .
  • Inflammatory Pain Models : In studies using complete Freund’s adjuvant to induce inflammatory pain, this compound showed promise in alleviating hyperalgesia, suggesting its potential as a therapeutic agent for chronic pain conditions .

Cancer Treatment

Anti-tumor Activity
this compound has been studied for its effects on prostate cancer cells (DU145). It was found to induce cell cycle arrest without triggering apoptosis, highlighting its selective action on tumor proliferation pathways.

Key Findings

  • Cell Cycle Regulation : this compound treatment resulted in downregulation of cyclin D1 and cyclin-dependent kinases (CDK) 2 and 6, which are critical for cell cycle progression. This suggests that this compound may serve as a targeted therapy to halt cancer cell growth .
  • Inhibition of Migration and Invasion : In addition to affecting cell cycle dynamics, this compound reduced the migration and invasion capabilities of DU145 cells, indicating its potential role in preventing metastasis .

Cardiovascular Applications

Cardiac Hypertrophy and Heart Failure
Recent studies have indicated that TRPV1 antagonists like this compound may provide therapeutic benefits in managing cardiac hypertrophy and heart failure. The blockade of TRPV1 channels is hypothesized to improve heart function by mitigating pathological remodeling processes.

Research Insights

  • Improvement in Cardiac Function : In animal models with induced cardiac hypertrophy, administration of this compound led to significant improvements in heart function metrics, suggesting a novel approach for treating heart-related diseases .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Pain ManagementTRPV1 AntagonismReduces allodynia and hyperalgesia in nerve injury models
Cancer TreatmentCell Cycle ArrestInduces G0/G1 phase arrest; inhibits migration/invasion in DU145 cells
Cardiovascular HealthTRPV1 BlockadeImproves heart function metrics in hypertrophy models

作用機序

BCTC は、TRPV1 および TRPM8 チャネルを拮抗することによって効果を発揮します。これらのチャネルは、温度と痛みの検出と調節に関与しています。this compound は、カプサイシン、低 pH、およびその他の刺激によるこれらのチャネルの活性化を阻害することにより、痛みと炎症を軽減します。 This compound の分子標的は、TRPV1 および TRPM8 チャネルの結合部位であり、活性化と機能に不可欠です .

類似の化合物との比較

This compound は、TRPV1 および TRPM8 チャネルの両方に対する二重の拮抗作用においてユニークです。類似の化合物には以下が含まれます。

    カプサゼピン: カプサイシン誘導活性化も阻害する TRPV1 拮抗薬ですが、TRPM8 に対しては活性はありません。

    AMG 517: 強力な鎮痛効果を持つ別の TRPV1 拮抗薬ですが、TRPM8 に対する活性は限られています。

    SB-705498: 痛みと炎症の研究に使用される選択的 TRPV1 拮抗薬.

This compound の二重活性は、痛みと感覚知覚の包括的な研究にとって貴重な化合物であり、他の類似の化合物とは異なります .

類似化合物との比較

BCTC is unique in its dual antagonistic activity against both TRPV1 and TRPM8 channels. Similar compounds include:

This compound’s dual activity makes it a valuable compound for comprehensive studies of pain and sensory perception, distinguishing it from other similar compounds .

生物活性

BCTC (N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) is a compound that has garnered attention for its biological activity, particularly in the context of cancer research and pain management. This article explores this compound's mechanisms of action, pharmacokinetics, and its effects on various biological systems.

This compound is primarily known as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is implicated in various physiological processes, including pain sensation and tumor progression. Research has demonstrated that the inhibition of TRPM8 by this compound can lead to significant biological effects:

  • Cell Proliferation : In studies involving DU145 prostate cancer cells, this compound treatment resulted in reduced cell proliferation and migration. The compound was shown to downregulate key cell cycle proteins such as cyclin D1 and CDK2/6, while upregulating phosphorylated glycogen synthase kinase 3β (GSK-3β) .
  • Cell Cycle Arrest : this compound induces G0/G1 phase arrest in DU145 cells without triggering apoptosis. This was evidenced by flow cytometric analysis showing an increased proportion of cells in the G0/G1 phase compared to untreated controls .
  • MAPK Pathway Involvement : The anti-tumor activity of this compound appears to be partially mediated through the MAPK signaling pathway. Specifically, this compound downregulated phosphorylated extracellular signal-regulated kinase 1/2 (ERK1/2) while upregulating p38 and c-Jun N-terminal kinases (JNK) in treated cells .

2. Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in animal models, providing insights into its absorption, distribution, metabolism, and excretion:

  • Bioavailability : this compound demonstrated significant oral bioavailability in rats, with a plasma half-life of approximately 1 hour. It effectively penetrates the central nervous system (CNS), which is crucial for its potential therapeutic applications .
  • Central Nervous System Permeability : Studies indicated that this compound can cross the blood-brain barrier, making it a candidate for treating CNS-related disorders .

3. Case Studies and Research Findings

Several studies have highlighted the effects of this compound on cancer cells and pain pathways:

  • Anti-Tumor Activity : In vitro studies on DU145 prostate cancer cells revealed that this compound inhibits both migration and invasion capabilities. The scratch motility assay demonstrated significantly reduced cell movement in treated groups compared to controls .
  • Analgesic Properties : As a vanilloid receptor 1 (VR1) antagonist, this compound has been characterized for its analgesic properties. Its ability to modulate pain pathways suggests potential applications in pain management therapies .

4. Data Summary

The following table summarizes key findings from research on this compound's biological activity:

Biological Activity Effect Observed Reference
Cell ProliferationReduced in DU145 cells
Cell Cycle ArrestInduced G0/G1 phase arrest
MAPK Pathway ActivationDownregulated ERK1/2; Upregulated p38 and JNK
CNS PenetrationSignificant bioavailability; effective CNS penetration
Analgesic EffectsModulation of pain pathways as a VR1 antagonist

特性

IUPAC Name

N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O/c1-20(2,3)15-6-8-16(9-7-15)23-19(26)25-13-11-24(12-14-25)18-17(21)5-4-10-22-18/h4-10H,11-14H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGUAPYLUCHQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432997
Record name BCTC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393514-24-4
Record name N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393514244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BCTC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 393514-24-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bctc
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bctc
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bctc
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bctc
Reactant of Route 5
Reactant of Route 5
Bctc
Reactant of Route 6
Reactant of Route 6
Bctc
Customer
Q & A

Q1: What is the primary target of BCTC?

A1: this compound primarily targets TRPV1, a non-selective cation channel found on sensory neurons. [, ]

Q2: How does this compound interact with TRPV1?

A2: this compound acts as a competitive antagonist, binding to the capsaicin-binding pocket of TRPV1 and preventing its activation by various stimuli. []

Q3: Does this compound block all modes of TRPV1 activation?

A3: Yes, this compound effectively blocks TRPV1 activation by capsaicin, protons (low pH), heat, and endogenous ligands like anandamide and N-arachidonyl dopamine. []

Q4: What are the downstream effects of this compound inhibiting TRPV1?

A4: this compound prevents TRPV1-mediated calcium influx into neurons, ultimately reducing pain signaling. This includes inhibiting the release of pain-related neuropeptides like calcitonin gene-related peptide (CGRP). [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C20H23ClN4O and a molecular weight of 372.89 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research doesn't delve into detailed spectroscopic data, it's essential to note that such information would typically be available in the chemical synthesis literature.

Q7: How do structural modifications of this compound affect its activity?

A7: Research suggests that modifications to the linker region of this compound can influence its potency and selectivity for TRPV1. Replacing the tetrahydropyrazine ring with a pyrrolidine ring, as in compound 10b, demonstrated comparable analgesic effects to this compound but with a reduced risk of hyperthermia. []

Q8: Are there any specific formulation strategies for this compound?

A8: Studies frequently utilize cyclodextrin as a vehicle for this compound administration, suggesting its potential role in enhancing solubility. [, ]

Q9: What is known about the pharmacokinetics of this compound?

A9: In rats, this compound exhibits oral bioavailability with a plasma half-life of approximately 1 hour and significant penetration into the central nervous system. []

Q10: What is the relationship between this compound dosage and efficacy?

A10: this compound demonstrates dose-dependent analgesic effects in various pain models. For instance, in a rat model of inflammatory pain, oral administration of this compound at 3 mg/kg significantly reduced thermal hyperalgesia, while 10 mg/kg reduced mechanical hyperalgesia. []

Q11: Has this compound been tested in cell-based assays?

A11: Yes, this compound effectively inhibits capsaicin-induced calcium influx and CGRP release in cultured rat dorsal root ganglion neurons. []

Q12: What animal models have been used to study this compound's analgesic effects?

A12: this compound has demonstrated efficacy in several rodent pain models, including capsaicin-induced hyperalgesia, Freund's complete adjuvant-induced inflammatory pain, and partial sciatic nerve injury-induced neuropathic pain. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。